![molecular formula C57H74N7O9PSi B12074653 N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

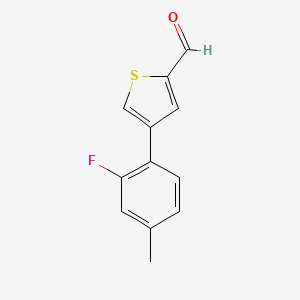

N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adénosine 3’-CE phosphoramidite: est un phosphoramidite de nucléoside utilisé comme bloc de construction dans la synthèse chimique des oligonucléotides. Ce composé est particulièrement important dans le domaine de la biologie synthétique et de la chimie médicinale en raison de son rôle dans la synthèse d'acides nucléiques modifiés.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adénosine 3’-CE phosphoramidite implique plusieurs étapes. Le processus commence généralement par la protection des groupes hydroxyle de l'adénosine, suivie de l'introduction du groupe benzoyle en position N6. Le groupe 5'-hydroxyle est protégé par un groupe dimethoxytrityle (DMT), et le groupe 2'-hydroxyle est protégé par un groupe triisopropylsilyloxy (TIPS). Finalement, le groupe 3'-hydroxyle est converti en un phosphoramidite cyanoéthyle (CE) .

Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des synthétiseurs automatisés et des mesures rigoureuses de contrôle qualité afin d'assurer la cohérence et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions: N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adénosine 3’-CE phosphoramidite subit diverses réactions chimiques, notamment:

Réactions de substitution: Le groupe phosphoramidite peut être substitué par différents nucléophiles pour former des liaisons phosphodiester.

Réactions d'oxydation: L'intermédiaire triester de phosphite peut être oxydé en un triester de phosphate à l'aide d'agents oxydants comme l'iode ou l'hydroperoxyde de tert-butyle.

Réactifs et conditions communs:

Réactions de substitution: Impliquent généralement des nucléophiles tels que les alcools ou les amines en présence d'une base comme le tétrazole.

Réactions d'oxydation: Les agents oxydants courants comprennent l'iode en présence d'eau ou l'hydroperoxyde de tert-butyle.

Produits principaux: Les produits principaux formés à partir de ces réactions sont des oligonucléotides à squelettes modifiés, qui sont essentiels pour diverses applications en biologie moléculaire et en recherche thérapeutique .

Applications de la recherche scientifique

N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adénosine 3’-CE phosphoramidite est largement utilisé dans:

Chimie: Comme bloc de construction pour la synthèse d'oligonucléotides modifiés.

Biologie: Dans l'étude de l'expression et de la régulation des gènes par le biais d'oligonucléotides antisens et de petits ARN interférents (siARN).

Médecine: Pour le développement de thérapies à base d'acides nucléiques, y compris les oligonucléotides antisens et les aptamères.

Industrie: Dans la production d'outils de diagnostic et de réactifs de recherche

Mécanisme d'action

Le composé exerce ses effets en participant à la synthèse des oligonucléotides. Le groupe phosphoramidite réagit avec le groupe 5'-hydroxyle d'une chaîne oligonucléotidique en croissance, formant un intermédiaire triester de phosphite. Cet intermédiaire est ensuite oxydé en un triester de phosphate stable, ce qui entraîne l'élongation de la chaîne oligonucléotidique . Les cibles moléculaires et les voies impliquées comprennent l'incorporation de nucléotides modifiés dans les séquences d'ADN ou d'ARN, ce qui peut modifier leur stabilité, leur affinité de liaison et leur résistance aux nucléases .

Applications De Recherche Scientifique

N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite is widely used in:

Chemistry: As a building block for the synthesis of modified oligonucleotides.

Biology: In the study of gene expression and regulation through antisense oligonucleotides and small interfering RNAs (siRNAs).

Medicine: For the development of nucleic acid-based therapeutics, including antisense oligonucleotides and aptamers.

Industry: In the production of diagnostic tools and research reagents

Mécanisme D'action

The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the elongation of the oligonucleotide chain . The molecular targets and pathways involved include the incorporation of modified nucleotides into DNA or RNA sequences, which can alter their stability, binding affinity, and resistance to nucleases .

Comparaison Avec Des Composés Similaires

Composés similaires:

N6-Benzoyl-5’-O-DMT-2’-O-méthyladénosine 3’-CE phosphoramidite: Utilisé pour la synthèse d'oligonucléotides contenant de la 2’-O-méthyladénosine.

DMT-2’-O-Me-U(Bz)-CE-Phosphoramidite: Utilisé pour la synthèse d'oligonucléotides contenant de l'uridine 2’-O-méthyle.

N4-Benzoyl-5’-O-DMT-2’-O-méthylcytidine 3’-CE phosphoramidite: Utilisé pour la synthèse d'oligonucléotides contenant de la 2’-O-méthylcytidine.

Unicité: N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adénosine 3’-CE phosphoramidite est unique en raison de ses groupes protecteurs spécifiques et de la présence du groupe triisopropylsilyloxy, qui confère une stabilité accrue et une résistance aux nucléases par rapport à d'autres composés similaires .

Propriétés

Formule moléculaire |

C57H74N7O9PSi |

|---|---|

Poids moléculaire |

1060.3 g/mol |

Nom IUPAC |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C57H74N7O9PSi/c1-38(2)64(39(3)4)74(70-33-19-32-58)73-51-49(34-69-57(44-22-17-14-18-23-44,45-24-28-47(66-11)29-25-45)46-26-30-48(67-12)31-27-46)72-56(52(51)68-37-71-75(40(5)6,41(7)8)42(9)10)63-36-61-50-53(59-35-60-54(50)63)62-55(65)43-20-15-13-16-21-43/h13-18,20-31,35-36,38-42,49,51-52,56H,19,33-34,37H2,1-12H3,(H,59,60,62,65) |

Clé InChI |

HEGHPQAIMBNAQL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)